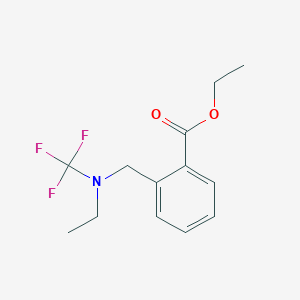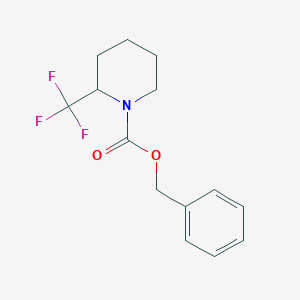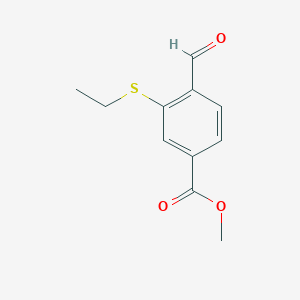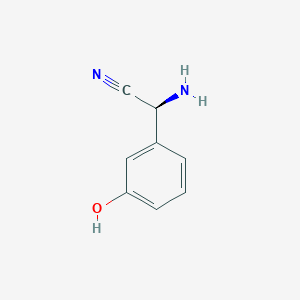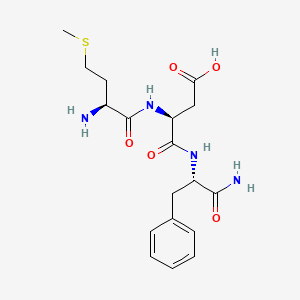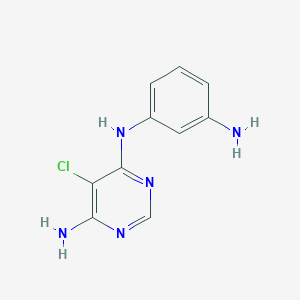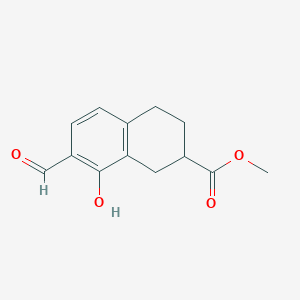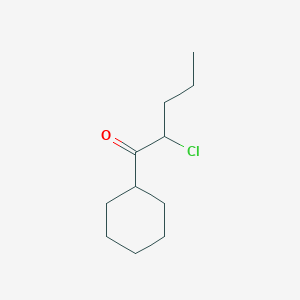
2-Chloro-1-cyclohexylpentan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Chloro-1-cyclohexylpentan-1-one is an organic compound that belongs to the class of cycloalkanes It is characterized by a cyclohexyl group attached to a pentanone chain with a chlorine atom at the second position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-1-cyclohexylpentan-1-one typically involves the chlorination of cyclohexylpentanone. One common method includes the use of cyclopropylmethyl ketone as a starting material, which undergoes chlorination in the presence of a catalyst such as metallic aluminum and a solvent like dichloromethane. Chlorine gas is introduced to the reaction mixture at a controlled rate, and the reaction is carried out at low temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to maximize yield and minimize impurities. The chlorinated product is then purified through techniques such as reduced pressure distillation and rectification .
化学反応の分析
Types of Reactions
2-Chloro-1-cyclohexylpentan-1-one can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to convert the ketone group into a carboxylic acid.
Reduction: Reduction reactions can convert the ketone group into an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles like hydroxide ions or amines can be used to replace the chlorine atom.
Major Products
Oxidation: The major product is the corresponding carboxylic acid.
Reduction: The major product is the corresponding alcohol.
Substitution: The major products depend on the nucleophile used; for example, using hydroxide ions would yield an alcohol.
科学的研究の応用
2-Chloro-1-cyclohexylpentan-1-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It is used in the production of agrochemicals and other industrial chemicals
作用機序
The mechanism of action of 2-Chloro-1-cyclohexylpentan-1-one involves its interaction with specific molecular targets. The chlorine atom and the ketone group play crucial roles in its reactivity. The compound can interact with enzymes and proteins, affecting their function and activity. The exact pathways and molecular targets depend on the specific application and context of use .
類似化合物との比較
2-Chloro-1-cyclohexylpentan-1-one can be compared with other cycloalkane derivatives:
Cyclohexanone: Lacks the chlorine atom and has different reactivity and applications.
2-Chlorocyclohexanone: Similar structure but lacks the extended pentanone chain.
Cyclohexylmethyl ketone: Similar structure but lacks the chlorine atom.
These compounds share some chemical properties but differ in their specific reactivity and applications, highlighting the uniqueness of this compound .
特性
CAS番号 |
24251-76-1 |
|---|---|
分子式 |
C11H19ClO |
分子量 |
202.72 g/mol |
IUPAC名 |
2-chloro-1-cyclohexylpentan-1-one |
InChI |
InChI=1S/C11H19ClO/c1-2-6-10(12)11(13)9-7-4-3-5-8-9/h9-10H,2-8H2,1H3 |
InChIキー |
DAPCYIWJBNBPII-UHFFFAOYSA-N |
正規SMILES |
CCCC(C(=O)C1CCCCC1)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



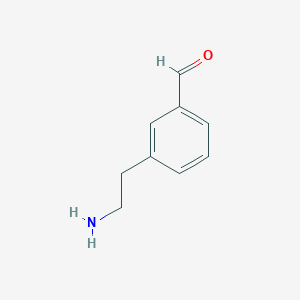
![Benzoxazolium, 3-ethyl-2-[2-(1-ethyl-2,5-dimethyl-1H-pyrrol-3-yl)ethenyl]-, chloride](/img/structure/B13962529.png)
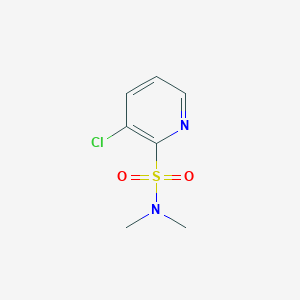

![ethyl (2E)-4-{[(tert-butoxy)carbonyl]amino}-4-methylpent-2-enoate](/img/structure/B13962542.png)
